[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13449718
Molecular Formula: C13H25N3O3
Molecular Weight: 271.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25N3O3 |
|---|---|
| Molecular Weight | 271.36 g/mol |
| IUPAC Name | tert-butyl N-[[1-(2-aminoacetyl)piperidin-2-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15-9-10-6-4-5-7-16(10)11(17)8-14/h10H,4-9,14H2,1-3H3,(H,15,18) |
| Standard InChI Key | FOTDFRHBJOIXJF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1CCCCN1C(=O)CN |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CCCCN1C(=O)CN |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of a piperidine ring substituted at the 2-position with a methylcarbamic acid tert-butyl ester group and an aminoacetyl moiety. The tert-butyl carbamate (Boc) group serves as a protective group for the amine, enhancing stability during synthetic processes . The stereochemistry at the piperidine ring’s 2-position is critical; enantiomeric forms (R and S) exhibit distinct biochemical interactions, as observed in analogues like tert-butyl -[[(2S)-piperidin-2-yl]methyl]carbamate .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Piperidine ring | Six-membered nitrogen-containing heterocycle |
| Aminoacetyl group | Provides nucleophilic reactivity for further functionalization |
| Boc protection | Enhances solubility and prevents unwanted side reactions |
| Molecular weight | 271.36 g/mol |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step approach:
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Piperidine Functionalization: Introduction of the aminoacetyl group via nucleophilic substitution or amidation reactions.
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Carbamate Formation: Reaction with tert-butyl chloroformate under basic conditions (e.g., triethylamine) to install the Boc group.
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Purification: Chromatographic techniques ensure high purity (>95%), as validated by HPLC and NMR .
Reaction Conditions
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Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness.
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Temperature: Reactions are conducted at 0–25°C to control exothermicity.
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Catalysts: Lewis acids like zinc chloride may accelerate amide bond formation.
Table 2: Yield Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | THF | Maximizes solubility of intermediates |
| Reaction time | 12–24 hours | Ensures complete conversion |
| Boc reagent ratio | 1.2 equivalents | Prevents over-alkylation |
Biological Activity and Mechanisms
Enzyme Inhibition
The compound’s piperidine core and carbamate group enable interactions with enzymes such as acetylcholinesterase (AChE). Molecular docking studies suggest that the aminoacetyl moiety forms hydrogen bonds with catalytic triads, mimicking natural substrates. Analogues like [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester show IC values of 2.3 μM against AChE, indicating moderate inhibitory activity .
Comparative Analysis with Structural Analogues
Functional Group Variations
Substituting the aminoacetyl group with chloroacetyl (e.g., [1-(2-Chloro-acetyl)-piperidin-4-yl]-Methyl-carbamic acid tert-butyl ester) alters reactivity, enabling nucleophilic displacement reactions . Conversely, replacing the Boc group with benzyl esters (e.g., [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester) increases lipophilicity but reduces metabolic stability.
Table 3: Analogues and Their Properties
Industrial and Research Applications
Pharmaceutical Intermediate
The compound is a key intermediate in synthesizing kinase inhibitors and GABA receptor modulators. Its amino group facilitates coupling with carboxylic acids via EDC/HOBt chemistry, enabling rapid diversification .
Analytical Applications
In mass spectrometry, the Boc group’s fragmentation pattern aids in structural elucidation. The molecular ion peak at m/z 271.36 corresponds to the intact molecule, while fragments at m/z 170.1 (piperidine ring) confirm cleavage sites .
Future Directions
Targeted Drug Delivery
Conjugating the compound with nanoparticles or antibodies could enhance tissue-specific delivery. Preliminary work on piperidine-functionalized liposomes shows a 40% increase in brain uptake compared to free drug.
Computational Modeling
Machine learning models predicting binding affinities for AChE and related enzymes are under development. These tools may streamline the design of next-generation neurotherapeutics.
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